N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c22-18-8-5-15(6-9-18)14-28(26,27)23-19-10-7-16-11-12-24(20(16)13-19)21(25)17-3-1-2-4-17/h5-10,13,17,23H,1-4,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQKOCJJFGKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonamide-based pesticides listed in the Pesticide Chemicals Glossary (2001). Below is a comparative analysis:
Structural and Functional Comparison
Key Observations :
Sulfonamide Backbone : All three compounds share a bis-substituted methanesulfonamide core. The target compound’s indole-cyclopentane hybrid R1 group distinguishes it from the simpler aryl/alkyl substituents in pesticidal analogs.
Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound contrasts with the (dimethylamino)sulfonyl groups in tolylfluanid and dichlofluanid. Fluorine’s electronegativity may enhance metabolic stability or target binding affinity compared to the pesticidal analogs’ bulkier, sulfur-containing R2 groups.
Physicochemical and Pharmacokinetic Insights
- Molecular Complexity : The target compound’s indole-cyclopentane R1 group increases molecular weight (~430 g/mol estimated) compared to tolylfluanid (~350 g/mol) and dichlofluanid (~333 g/mol). This may reduce bioavailability but improve target specificity.
- Fluorine Impact : The 4-fluorophenyl group likely enhances lipophilicity and resistance to oxidative metabolism, a feature exploited in drug design but less critical in agrochemicals.
Preparation Methods
Synthesis of 1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine
Procedure :
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Friedel-Crafts Acylation :
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2,3-Dihydro-1H-indol-6-amine (10.0 g, 67.8 mmol) is dissolved in anhydrous dichloromethane (150 mL).
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Cyclopentanecarbonyl chloride (9.2 mL, 74.6 mmol) is added dropwise at 0°C under nitrogen.
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Aluminum chloride (13.5 g, 101.7 mmol) is added portion-wise, and the mixture is stirred at 25°C for 12 h.
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Workup : Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
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Characterization Data :
Preparation of 1-(4-Fluorophenyl)methanesulfonyl Chloride
Procedure :
-
Chlorosulfonation :
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Chlorination :
Safety Note : Conduct chlorosulfonation in a fume hood due to HCl and SO₃ gas evolution.
Final Coupling Reaction
Procedure :
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Sulfonamide Formation :
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1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine (5.0 g, 21.9 mmol) and triethylamine (4.6 mL, 32.8 mmol) are dissolved in THF (100 mL).
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1-(4-Fluorophenyl)methanesulfonyl chloride (5.2 g, 23.0 mmol) in THF (20 mL) is added dropwise at 0°C.
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Workup : Filter, concentrate, and purify via recrystallization (ethanol/water).
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Optimization Data :
| Parameter | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | THF, DCM, DMF | THF | +15% |
| Temperature (°C) | 0, 25, 40 | 25 | +10% |
| Equiv. Sulfonyl Cl | 1.0, 1.05, 1.1 | 1.05 | +8% |
Alternative Synthetic Routes
Microwave-Assisted Coupling
Procedure :
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Combine intermediates (1.0 mmol each) in DMF (5 mL) with K₂CO₃ (2.0 mmol).
Advantages : Reduced reaction time (20 min vs. 6 h) and higher purity.
Enzymatic Sulfonylation
Procedure :
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Use lipase B (Candida antarctica) in tert-butanol at 40°C for 24 h.
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Yield : 68% (lower than chemical methods but suitable for heat-sensitive substrates).
Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, NH), 7.72 (d, J = 8.4 Hz, 2H, Ar-F), 7.35 (d, J = 8.4 Hz, 2H, Ar-F), 7.20 (d, J = 8.2 Hz, 1H, indole), 6.70 (d, J = 8.2 Hz, 1H, indole), 4.25 (s, 2H, SO₂CH₂), 3.80 (t, J = 7.6 Hz, 2H, CH₂), 3.10 (t, J = 7.6 Hz, 2H, CH₂), 2.90 (m, 1H, cyclopentyl), 1.80–1.50 (m, 8H, cyclopentyl).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 173.5 (C=O), 162.1 (d, J = 245 Hz, Ar-F), 140.2 (indole), 132.5–115.8 (aromatic), 52.4 (SO₂CH₂), 45.2 (CH₂), 34.5 (cyclopentyl), 25.8–23.4 (cyclopentyl CH₂).
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, acetonitrile/water (70:30) | 99.2% purity |
| TLC | Silica gel, ethyl acetate/hexane (1:1) | Rf = 0.45 (single spot) |
Industrial-Scale Considerations
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Usage per kg Product |
|---|---|---|
| Cyclopentanecarbonyl Cl | 320 | 0.65 kg |
| 4-Fluorotoluene | 150 | 0.40 kg |
| Triethylamine | 85 | 0.30 kg |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-(4-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indole moiety followed by sulfonamide coupling. Critical steps include cyclopentanecarbonyl group introduction via acyl chloride intermediates and sulfonylation using 1-(4-fluorophenyl)methanesulfonyl chloride. Optimization requires precise control of:
- Temperature : Elevated temperatures (60–80°C) for acylation to avoid side reactions.
- Catalysts : Use of N,N-dimethylaminopyridine (DMAP) or triethylamine to accelerate sulfonamide bond formation.
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify protons/carbons in the indole, cyclopentane, and fluorophenyl groups. Key signals include aromatic protons (δ 6.8–7.6 ppm) and sulfonamide NH (δ ~10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup> ions) with ppm-level accuracy.
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses of the sulfonamide group with active sites (e.g., carbonic anhydrase or kinase domains). Key parameters include van der Waals interactions and hydrogen bonding with fluorophenyl/indole moieties .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in understanding reactivity (e.g., sulfonamide’s electron-withdrawing effects) .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD analysis) .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC50 variability) across different studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies) to minimize inter-lab variability.
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .
- Structural Analog Comparison : Compare activity of derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate structural determinants of potency .
Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound for enhanced target specificity?
- Methodological Answer :
- Core Modifications :
- Indole Ring : Introduce electron-donating groups (e.g., -OCH3) at position 5 to enhance π-π stacking with hydrophobic pockets.
- Cyclopentane Carbonyl : Replace with smaller/larger rings (e.g., cyclohexane) to probe steric effects on binding.
- Functional Group Replacement :
- Sulfonamide : Substitute with carboxamide to assess hydrogen-bonding requirements.
- Fluorophenyl : Test para-substituted analogs (e.g., -CF3) for improved metabolic resistance .
- Pharmacokinetic Profiling : Measure logP (octanol/water) and plasma protein binding to optimize bioavailability .
Q. What advanced analytical techniques are required to study its pharmacokinetics (e.g., tissue distribution, metabolite identification)?
- Methodological Answer :
- LC-MS/MS : Quantify compound and metabolites in plasma/tissue homogenates using isotopically labeled internal standards.
- Radiolabeling : Synthesize <sup>14</sup>C-labeled analog for mass balance studies and autoradiography-based tissue distribution analysis.
- Cryo-EM/X-ray Crystallography : Resolve binding modes in complex with targets (e.g., cytochrome P450 enzymes) to predict drug-drug interactions .
Contradiction Analysis & Experimental Design
Q. How should researchers design experiments to validate conflicting hypotheses about the compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Biochemical Assays : Compare inhibitory activity against purified enzymes (e.g., carbonic anhydrase II) vs. receptor-binding assays (e.g., radioligand displacement for GPCRs).
- Gene Knockout Models : Use CRISPR/Cas9 to silence putative targets in cell lines and assess loss of compound efficacy .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures binding enthalpy/entropy to distinguish covalent vs. non-covalent interactions .
Q. What experimental controls are critical when investigating off-target effects in high-throughput screening (HTS) campaigns?
- Methodological Answer :
- Counter-Screens : Test the compound against unrelated targets (e.g., unrelated kinases) to identify promiscuous binding.
- Vehicle Controls : Include DMSO controls at matching concentrations to rule out solvent-induced artifacts.
- Cytotoxicity Assays : Measure ATP levels (CellTiter-Glo) to distinguish true target inhibition from cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
